5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one
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Overview
Description
5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one is a complex organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one involves several steps. One common method includes the condensation of 4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine with substituted phenyl isothiocyanates in ethanol at room temperature . The reaction yields the desired compound in good to excellent yields (61-88%).
For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways . The specific pathways involved depend on the target enzyme or receptor and the context of the study.
Comparison with Similar Compounds
Similar compounds to 5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one include other phenylpyrimidines and pyrido[2,3-d]pyrimidin-5-ones . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrido[2,3-d]pyrimidin-5-ones are known for their antiproliferative and antimicrobial properties .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[2-(6-phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12(19(25)14-7-8-15-17(9-14)24-20(26)23-15)27-18-10-16(21-11-22-18)13-5-3-2-4-6-13/h2-12H,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKPKTBUXPKUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)N2)SC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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